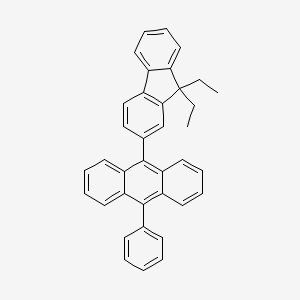
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fluorenyl group and a phenylanthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
作用机制
The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene stands out due to its unique combination of a fluorenyl group and a phenylanthracene moiety. This structural feature imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photonics.
属性
CAS 编号 |
626236-30-4 |
|---|---|
分子式 |
C37H30 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene |
InChI |
InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3 |
InChI 键 |
AULNMXTUMXERGY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




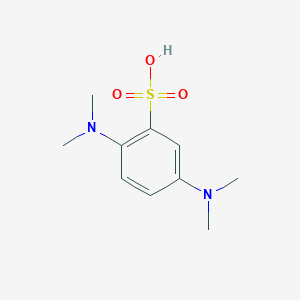
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
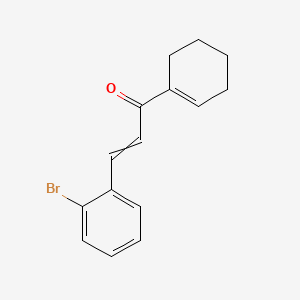
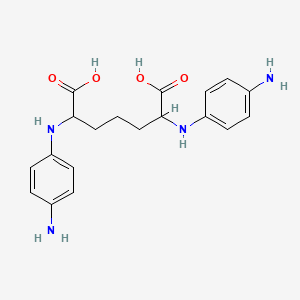


![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
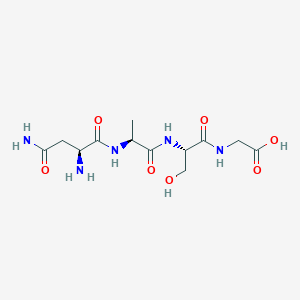
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
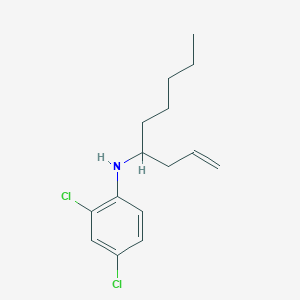
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
